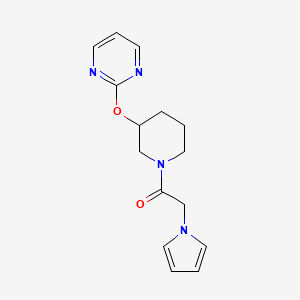
1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, also known as JNJ-31020028, is a small molecule inhibitor that has gained significant attention in the field of neuroscience research due to its potential in treating various neurological disorders.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
The compound's structure, incorporating a pyrimidine moiety, is significant in medicinal chemistry, especially in the design of molecules with potential therapeutic effects. The pyrimidine ring is a common feature in many pharmaceuticals, suggesting its importance in drug design. For instance, research has demonstrated various synthetic approaches and biological evaluations for compounds incorporating pyrimidine, indicating their potential in treating diseases or as biological probes (El-Subbagh et al., 2000).
Drug Metabolism Studies
Investigations into the metabolism, excretion, and pharmacokinetics of related compounds provide insights into how they are processed in biological systems. For example, a study on the metabolism of a dipeptidyl peptidase IV inhibitor, which shares structural similarities with the compound , highlighted its elimination pathways and metabolic transformations, providing a foundation for understanding the metabolic fate of similar compounds (Sharma et al., 2012).
Synthesis of Antibacterial Compounds
The synthesis and evaluation of piperidine-containing pyrimidine derivatives for their antibacterial activity underline the significance of such structures in developing new antimicrobial agents. These studies reveal the compound's potential as a scaffold for creating molecules with antibacterial properties, highlighting its application in addressing bacterial resistance issues (Merugu et al., 2010).
Hydrogen-Bonding Patterns and Self-Assembly
The investigation of hydrogen-bonding patterns in enaminones related to the compound shows the importance of structural analysis in understanding the compound's behavior in solid state and potential for self-assembly. Such studies are crucial for the design of materials with specific properties, including pharmaceutical formulations (Balderson et al., 2007).
Eigenschaften
IUPAC Name |
1-(3-pyrimidin-2-yloxypiperidin-1-yl)-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-14(12-18-8-1-2-9-18)19-10-3-5-13(11-19)21-15-16-6-4-7-17-15/h1-2,4,6-9,13H,3,5,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVGJUOWIZXAJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC=C2)OC3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

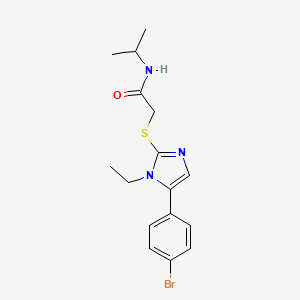
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2379978.png)
![N-cyclohexyl-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2379979.png)
![1-(6-Phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2379980.png)
![11-(9-Methylpurin-6-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2379981.png)
![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/no-structure.png)
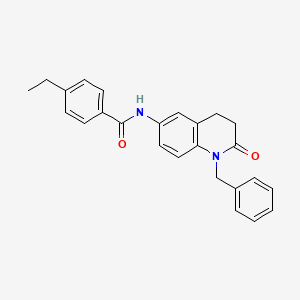
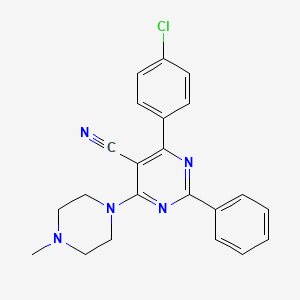
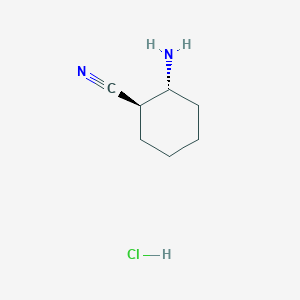
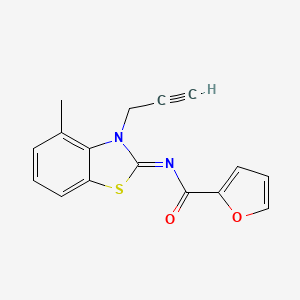
![1-(4-Bromophenyl)sulfonyl-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2379995.png)
![[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine;dihydrochloride](/img/structure/B2379996.png)
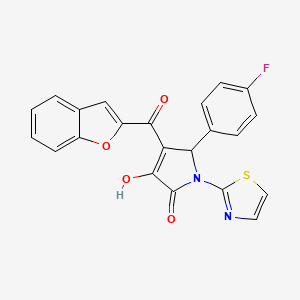
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2379998.png)